3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile
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Overview
Description
3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indoles are significant due to their presence in many biologically active natural products and their therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of ortho-alkynylanilines with copper salts to form the indole core . The tetrahydrofuran ring can be introduced via a cycloaddition reaction, often catalyzed by transition metals such as rhodium acetate . The nitrile group is usually introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The nitrile group may also play a role in binding to active sites of proteins, affecting their function.
Comparison with Similar Compounds
3-(2-Tetrahydrofuranyl)-oxindole: This compound features a similar tetrahydrofuran ring but with an oxindole core.
Spirocyclic oxindoles: These compounds have a spirocyclic structure with an indole or oxindole core and are known for their biological activities.
Uniqueness: 3-(2-Tetrahydrofuranyl)-1H-Indole-5-carbonitrile is unique due to the presence of both the tetrahydrofuran ring and the nitrile group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(oxolan-2-yl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c14-7-9-3-4-12-10(6-9)11(8-15-12)13-2-1-5-16-13/h3-4,6,8,13,15H,1-2,5H2 |
InChI Key |
JYLSRTKBLOVQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CNC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
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